2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O3/c23-22(24,25)16-10-4-5-11-17(16)26-18(30)13-29-12-6-9-15(21(29)31)20-27-19(28-32-20)14-7-2-1-3-8-14/h1-12H,13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOISJFKREQFKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Cyclodehydration of Amidoximes
The reaction of amidoximes with carboxylic acid derivatives remains a cornerstone for oxadiazole synthesis. For example, isonicotinic acid hydrazide reacts with triethyl orthobenzoate under reflux to yield 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine. Key steps include:
Graphene Oxide (GO)-Catalyzed One-Pot Synthesis
A modern approach utilizes graphene oxide as a dual acid catalyst and oxidant. Benzaldehyde and benzamidoxime undergo oxidative cyclization in the presence of GO, yielding 3,5-diaryl-1,2,4-oxadiazoles.
- Yield : 85–92%
- Advantages : Shorter reaction time (4–6 h), ambient temperature, and recyclable catalyst.
- Mechanism : GO facilitates protonation of the aldehyde, followed by nucleophilic attack and oxidative cyclization.
Preparation of the 1,2-Dihydropyridin-2-One Scaffold
The 1,2-dihydropyridin-2-one core is synthesized via partial reduction of pyridine derivatives or cyclization of β-ketoamides.
Partial Reduction of Pyridine N-Ylides
Sodium borohydride reduction of pyridine N-ylides, derived from N-aminopyridinium salts, produces 1,2,3,6-tetrahydropyridines. Subsequent oxidation with manganese dioxide yields the 1,2-dihydropyridin-2-one structure:
Cyclocondensation of β-Ketoamides
Cyclization of β-ketoamides with ammonium acetate in acetic acid provides an alternative route. For instance, 3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide undergoes cyclization to form a dihydropyridinone intermediate.
Synthesis of N-[2-(Trifluoromethyl)Phenyl]Acetamide
The trifluoromethyl-substituted aniline moiety is prepared via hydrogenation and acylation:
Hydrogenation of Nitro Precursors
2-Nitro-4-(trifluoromethyl)aniline is reduced under hydrogen (50 psi) using palladium on carbon (Pd/C) in methanol:
Acylation with Acetyl Chloride
The resulting 2-amino-4-(trifluoromethyl)aniline is acetylated using acetyl chloride in dichloromethane with triethylamine as a base:
Final Coupling of Moieties
The assembly of the target compound involves coupling the 1,2-dihydropyridin-2-one-oxadiazole intermediate with N-[2-(trifluoromethyl)phenyl]acetamide.
Nucleophilic Substitution
A bromide at the 1-position of the dihydropyridinone reacts with the acetamide’s amine group under basic conditions:
Amide Coupling Using EDCI/HOBt
Carbodiimide-mediated coupling ensures efficient amide bond formation:
- Activation : The carboxylic acid derivative of the dihydropyridinone-oxadiazole is activated with EDCI and HOBt.
- Coupling : Reaction with N-[2-(trifluoromethyl)phenyl]acetamide in DMF at 0°C.
Data Tables
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide . For instance:
- In vitro studies have shown that related compounds exhibit significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% in some cases .
- Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression, including 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes associated with cancer .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies indicate that it may inhibit pathways involved in inflammation, making it a candidate for further development as an anti-inflammatory agent .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups and heterocyclic structures. Similar compounds include:
- 2-(4-phenyl-1,2,4-oxadiazol-5-yl)pyridine
- N-(2-trifluoromethylphenyl)acetamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Biological Activity
The compound 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure that integrates a dihydropyridine , an oxadiazole , and a trifluoromethylphenyl group. The synthesis typically involves several steps including:
- Formation of the oxadiazole ring through the reaction of hydrazides with nitriles.
- Introduction of the pyridine moiety via condensation reactions.
- Final acetamide formation through amide coupling reactions.
These synthetic routes are optimized to enhance yield and purity for potential pharmaceutical applications.
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for certain oxadiazole derivatives range from 0.12 to 2.78 µM , demonstrating their potency compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Oxadiazole Derivatives
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact with specific targets such as estrogen receptors and caspases, leading to increased expression of pro-apoptotic factors like p53 .
In vitro studies have demonstrated that treatment with oxadiazole derivatives results in increased caspase-3 cleavage, a hallmark of apoptosis .
Additional Biological Activities
Beyond anticancer properties, the compound may exhibit other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although further research is needed to clarify these effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- In a study on 1,2,4-oxadiazole derivatives, it was found that modifications in the phenyl ring significantly affected biological activity; halogen substitutions reduced anticancer efficacy .
- Another investigation highlighted that certain oxadiazole-based compounds showed selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
